molecular formula C13H14O2 B13970825 Methyl 2-methylidene-3-phenylpent-4-enoate CAS No. 73421-20-2

Methyl 2-methylidene-3-phenylpent-4-enoate

Cat. No.: B13970825
CAS No.: 73421-20-2
M. Wt: 202.25 g/mol
InChI Key: MISYGBRAXZQXOL-UHFFFAOYSA-N
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Description

Methyl 2-methylidene-3-phenylpent-4-enoate is an organic compound with the molecular formula C12H14O2. It is a member of the ester family, characterized by the presence of a methylidene group and a phenyl group attached to a pent-4-enoate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methylidene-3-phenylpent-4-enoate typically involves the esterification of 2-methylidene-3-phenylpent-4-enoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methylidene-3-phenylpent-4-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-methylidene-3-phenylpent-4-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-methylidene-3-phenylpent-4-enoate involves its interaction with specific molecular targets and pathways. The compound’s ester group can undergo hydrolysis to release the corresponding acid, which may interact with biological targets such as enzymes or receptors. The phenyl group can also participate in π-π interactions with aromatic residues in proteins, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-methylidene-3-phenylbut-4-enoate
  • Methyl 2-methylidene-3-phenylhex-4-enoate
  • Ethyl 2-methylidene-3-phenylpent-4-enoate

Uniqueness

Methyl 2-methylidene-3-phenylpent-4-enoate is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the methylidene group and the phenyl ring in the pent-4-enoate backbone provides a versatile platform for further chemical modifications and applications .

Properties

CAS No.

73421-20-2

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

methyl 2-methylidene-3-phenylpent-4-enoate

InChI

InChI=1S/C13H14O2/c1-4-12(10(2)13(14)15-3)11-8-6-5-7-9-11/h4-9,12H,1-2H2,3H3

InChI Key

MISYGBRAXZQXOL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=C)C(C=C)C1=CC=CC=C1

Origin of Product

United States

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